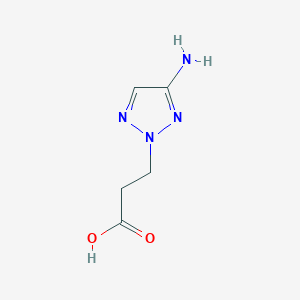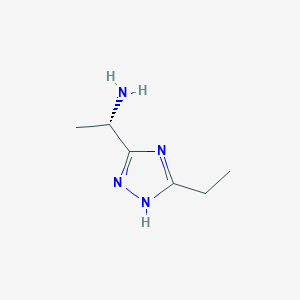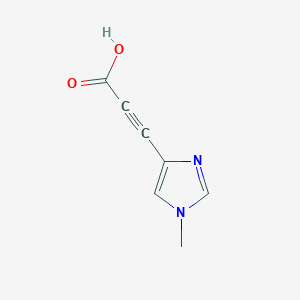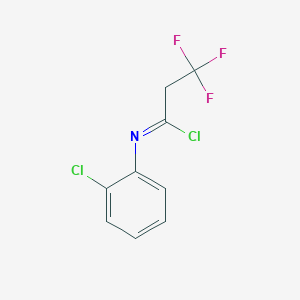
5-Chloro-2,4,4-trimethylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of 2,4,4-trimethylpent-1-ene, characterized by the presence of a chlorine atom attached to the pentene chain. This compound is a clear, colorless liquid with a unique molecular structure that offers a diverse range of applications in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,4-trimethylpent-1-ene typically involves the chlorination of 2,4,4-trimethylpent-1-ene. One efficient method employs triphosgene as the chlorinating agent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the initiation of N,N-dimethylacetamide. This method yields a high purity product with a yield of up to 97.93% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for maximum yield and purity, ensuring the compound meets the required specifications for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,4,4-trimethylpent-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace the chlorine atom under basic conditions.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can add across the double bond.
Major Products Formed
Substitution Reactions: Products include 2,4,4-trimethylpent-1-ene derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Products include saturated compounds where the double bond has been converted to a single bond with additional substituents.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4,4-trimethylpent-1-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4,4-trimethylpent-1-ene involves its interaction with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethyl-1-pentene: The non-chlorinated parent compound.
2,4,4-Trimethyl-2-pentene: An isomer with the double bond in a different position.
Diisobutylene: A related compound with similar structural features.
Uniqueness
5-Chloro-2,4,4-trimethylpent-1-ene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific chemical syntheses and industrial processes.
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
5-chloro-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
InChI-Schlüssel |
NWFKRJSJIJLKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)


![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)



![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)

![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
